molecular formula C17H16BrNO3 B2910436 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate CAS No. 1794751-93-1

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate

Cat. No. B2910436
CAS RN: 1794751-93-1
M. Wt: 362.223
InChI Key: FHDHGEXVWSSQHK-UHFFFAOYSA-N
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Description

“{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate” is a chemical compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.196 . It is available from suppliers such as Vitas M Chemical Limited and Life Chemicals Inc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: Brc1ccc(CNC(=O)COC(=O)c2ccccc2)cc1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C16H14BrNO3), molecular weight (348.196), and SMILES notation (Brc1ccc(CNC(=O)COC(=O)c2ccccc2)cc1) . Its solubility in DMSO is unknown .

Safety and Hazards

While specific safety data for “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate” was not found, similar compounds like Methyl 4-bromobenzoate are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They should be handled with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-12-2-6-14(7-3-12)17(21)22-11-16(20)19-10-13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDHGEXVWSSQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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